4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a synthetic small molecule characterized by a unique structural framework. The compound features a central benzene-sulfonamide core substituted with a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) group at the para position. The sulfonamide nitrogen is further linked to an ethyl chain bearing a pyrazole ring and a thiophene moiety.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c24-18-6-7-19(25)23(18)15-2-4-16(5-3-15)29(26,27)21-12-17(14-8-11-28-13-14)22-10-1-9-20-22/h1-5,8-11,13,17,21H,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCLHDAXNPFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 396.44 g/mol. Its structure features a sulfonamide group, a dioxopyrrolidine moiety, and a pyrazole-thiophene substituent, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
- Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antimicrobial activity by inhibiting bacterial folate synthesis.
- Anti-inflammatory Effects : The dioxopyrrolidine component may modulate inflammatory pathways, potentially reducing cytokine production.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Activity
In an in vitro model using human peripheral blood mononuclear cells (PBMCs), the compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production, highlighting its anti-inflammatory properties. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the dioxopyrrolidine ring and the introduction of different substituents on the pyrazole can enhance biological activity. For example, varying the thiophene substituent has shown to influence both potency and selectivity towards specific biological targets.
Scientific Research Applications
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule with a benzamide core substituted with a furan ring and a pyrazole moiety. The dioxopyrrolidine group contributes to its potential biological activity and reactivity.
Monoclonal Antibody Production
This compound is notable for enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells. It was identified among 23,227 chemicals for its ability to increase mAb production. It suppresses cell growth while increasing glucose uptake and intracellular adenosine triphosphate levels during antibody production and influences glycosylation patterns, reducing galactosylation levels in antibodies, which is crucial for their therapeutic efficacy. Its capability is particularly valuable in therapeutic contexts where high-quality antibodies are required for treatment. Interaction studies have shown that this compound significantly alters glucose metabolism, which is crucial for optimizing monoclonal antibody yields. The suppression of cell growth alongside increased energy availability suggests that it may modulate metabolic pathways beneficially during antibody production processes.
Histone Deacetylase Inhibitor
The compound also has potential as a histone deacetylase inhibitor, opening avenues for research in cancer therapy and epigenetic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide- and benzamide-based derivatives. Below is a comparative analysis of its key features against two analogs from the literature:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Backbone: The target compound employs a sulfonamide linkage, which enhances hydrogen-bonding capacity and polarity compared to the benzamide cores of the analogs . Sulfonamides are often associated with improved metabolic stability and target selectivity in drug design. The analogs feature benzothiazole and dioxolobenzothiazole moieties, which are aromatic heterocycles known for intercalation with DNA or enzyme active sites .
The sulfonamide group in the target compound may enhance interactions with polar residues in binding pockets (e.g., ATP-binding sites in kinases), while benzamide analogs might favor hydrophobic interactions .
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
